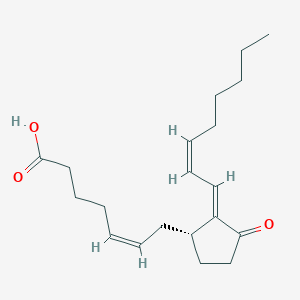
11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid
作用机制
CAY10410主要通过激活PPARγ发挥作用。 该受体参与调节与葡萄糖和脂质代谢、炎症和细胞分化相关的基因表达 . 通过与PPARγ结合,CAY10410调节靶基因的转录,从而导致各种生理效应。 该化合物的抗代谢性增强了其稳定性并延长了其活性 .
生化分析
Biochemical Properties
11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid has the ability to activate PPARγ in human B cells without killing B lymphocytes . This activation is inhibited by the PPARγ DN in B cells .
Cellular Effects
In vitro studies have shown that this compound does not inhibit either Ramos cells or normal human B cells, even at doses up to 25 μM .
Molecular Mechanism
The molecular mechanism of this compound involves the activation of PPARγ in human B cells . This activation is inhibited by the PPARγ DN in B cells .
准备方法
合成路线和反应条件
CAY10410的合成涉及对前列腺素D2和前列腺素J2的结构修饰,以增强其PPARγ配体活性和代谢稳定性 . 具体的合成路线和反应条件是专有的,并没有公开详细披露。 据悉,这些修饰旨在防止该化合物发生通常在环戊烯酮前列腺素中发生的结合反应 .
工业生产方法
CAY10410的工业生产方法没有广泛记录。
化学反应分析
反应类型
CAY10410经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,尽管详细的反应途径没有被广泛记录。
还原: 还原反应可以改变CAY10410中存在的官能团。
取代: 该化合物可以发生取代反应,特别是涉及其官能团。
常用试剂和条件
涉及CAY10410的反应中常用的试剂和条件包括:
氧化剂: 例如过氧化氢或高锰酸钾。
还原剂: 例如硼氢化钠或氢化锂铝。
溶剂: 包括二甲基亚砜(DMSO)、乙醇和磷酸盐缓冲盐水(PBS)。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 详细的产物分析通常使用气相色谱-质谱联用 (GC-MS) 和核磁共振 (NMR) 光谱等技术进行 .
科学研究应用
CAY10410具有广泛的科学研究应用,包括:
化学: 在涉及前列腺素及其类似物的研究中用作参考化合物。
生物学: 研究其对细胞过程的影响,特别是那些涉及PPARγ激活的过程。
医学: 探索其在与PPARγ活性相关的疾病(如代谢疾病和炎症)中的潜在治疗作用。
相似化合物的比较
CAY10410的独特之处在于其结构修饰,这些修饰赋予了抗代谢性和有效的PPARγ配体活性。类似的化合物包括:
15-脱氧-Δ12,14-前列腺素J2: 一种有效的PPARγ配体,但更容易受到代谢降解。
前列腺素D2: CAY10410的前体,具有不同的生物活性。
前列腺素J2: 另一个具有不同代谢途径的前体
CAY10410因其增强的稳定性和靶向活性而脱颖而出,使其成为研究和潜在治疗应用中的宝贵工具。
生物活性
11-Oxo-prosta-5Z,12E,14Z-trien-1-oic acid, commonly referred to as 11-oxo-PGF2α, is a prostaglandin derivative that has garnered attention due to its significant biological activity. Prostaglandins are lipid compounds that play crucial roles in various physiological processes including inflammation, pain modulation, and reproductive functions. This article aims to explore the biological activity of 11-oxo-PGF2α, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
11-Oxo-PGF2α is characterized by its unique triene structure which contributes to its biological properties. The compound can be represented by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 350.45 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not well-defined |
| Stability | Sensitive to light and heat |
The biological activity of 11-oxo-PGF2α is mediated through its interaction with specific prostaglandin receptors (EP receptors). These receptors are G-protein coupled receptors (GPCRs) that modulate various intracellular signaling pathways upon ligand binding.
- EP Receptor Activation :
- EP1 : Involved in calcium mobilization and smooth muscle contraction.
- EP2 : Mediates vasodilation and inhibition of gastric acid secretion.
- EP3 : Plays a role in inhibiting adenylate cyclase and promoting platelet aggregation.
- EP4 : Associated with anti-inflammatory effects and promotion of angiogenesis.
The activation of these receptors by 11-oxo-PGF2α leads to a cascade of biological responses that can influence inflammation, vascular tone, and cellular proliferation.
Anti-inflammatory Effects
Research has shown that 11-oxo-PGF2α exhibits potent anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages.
Table 2: Inhibition of Cytokine Production by 11-Oxo-PGF2α
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 1500 | 600 | 60% |
| IL-6 | 1200 | 480 | 60% |
Pain Modulation
In animal models of pain, administration of 11-oxo-PGF2α resulted in significant analgesic effects. This was attributed to its ability to modulate nociceptive pathways via EP receptor activation.
Case Study: Analgesic Efficacy
A study conducted on rats demonstrated that intraperitoneal injection of 11-oxo-PGF2α reduced pain response in a formalin test. The results indicated a reduction in both the acute phase (first 5 minutes) and the late phase (15-30 minutes) pain responses.
Therapeutic Potential
Given its biological activities, 11-oxo-PGF2α holds promise for therapeutic applications in several areas:
- Chronic Inflammatory Diseases : Its anti-inflammatory properties suggest potential use in conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Pain Management : The analgesic effects indicate possible applications in managing chronic pain syndromes.
- Cardiovascular Health : Due to its role in modulating vascular tone, it may have implications for treating hypertension and other cardiovascular disorders.
属性
IUPAC Name |
(Z)-7-[(1R,2E)-2-[(Z)-oct-2-enylidene]-3-oxocyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,17H,2-5,8,11-12,14-16H2,1H3,(H,22,23)/b9-7-,10-6-,18-13+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBJLDUEEOOVHL-WKELIDJCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C(CCC1=O)CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\1/[C@H](CCC1=O)C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















